molecular formula C24H27N5O3 B2499161 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573948-31-9

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2499161
CAS RN: 573948-31-9
M. Wt: 433.512
InChI Key: NOLRIAHJDZKGSI-UHFFFAOYSA-N
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Description

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis of Heterocycles

Research by Mastalir et al. (2016) on the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes illustrates the importance of efficient synthesis methods for heterocyclic compounds. This study highlights a practical, environmentally friendly approach to synthesizing substituted quinolines and pyrimidines, which are crucial structural motifs in many pharmacologically active compounds, including those similar to the mentioned quinoxaline derivative (Mastalir et al., 2016).

Antitumor Evaluation of Carboxamide Derivatives

Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a study relevant to understanding the potential antitumor properties of structurally related quinoxaline compounds. Their research demonstrated that most compounds in their study were potent cytotoxins, suggesting the potential for similar quinoxaline derivatives to be explored for antitumor applications (Deady et al., 2003).

Polymerization and Material Science Applications

Baek et al. (2003) explored the room-temperature free-radical-induced polymerization of certain bismaleimides, incorporating quinoxaline-containing hyperbranched aromatic polyamides. This research provides insight into the use of quinoxaline derivatives in the development of new materials, demonstrating their utility in synthesizing polymers with potential applications in various high-technology fields (Baek et al., 2003).

Pharmacological Evaluation as Serotonin Type-3 Receptor Antagonists

Mahesh et al. (2011) synthesized and evaluated a series of quinoxalin-2-carboxamides for their serotonin type-3 (5-HT3) receptor antagonist activity. This study is directly relevant to the pharmacological applications of quinoxaline derivatives, indicating their potential in developing new therapeutics targeting the 5-HT3 receptor, which is a critical player in the modulation of various central and peripheral nervous system processes (Mahesh et al., 2011).

properties

IUPAC Name

2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRIAHJDZKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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